molecular formula C10H11ClO B3145814 3-(4-Methylphenyl)propanoyl chloride CAS No. 58183-40-7

3-(4-Methylphenyl)propanoyl chloride

Cat. No.: B3145814
CAS No.: 58183-40-7
M. Wt: 182.64 g/mol
InChI Key: QXOVXYKNXDTLTR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propanoyl chloride, also known as p-toluoyl chloride, is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. It is an organic compound that belongs to the class of acyl chlorides, which are widely used in organic synthesis.

Scientific Research Applications

3-(4-Methylphenyl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a building block in the synthesis of biologically active molecules for medicinal chemistry research.

Safety and Hazards

While specific safety and hazard information for 3-(4-Methylphenyl)propanoyl chloride is not available, acyl chlorides in general are known to be highly reactive and corrosive. They can cause burns and severe eye damage .

Biochemical Analysis

Biochemical Properties

3-(4-Methylphenyl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of amides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino acids to form amide bonds, which are crucial in peptide synthesis. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly reactive towards nucleophiles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histones by this compound can lead to changes in gene expression, affecting cellular processes such as differentiation and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of moisture or strong bases. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of corresponding acids and amides. These metabolic products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acylation of mitochondrial proteins by this compound can affect mitochondrial function and energy metabolism .

Preparation Methods

3-(4-Methylphenyl)propanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-methylphenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

3-(4-Methylphenyl)propanoic acid+SOCl23-(4-Methylphenyl)propanoyl chloride+SO2+HCl\text{3-(4-Methylphenyl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Methylphenyl)propanoic acid+SOCl2​→3-(4-Methylphenyl)propanoyl chloride+SO2​+HCl

In industrial settings, the production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.

    Reduction: It can be reduced to 3-(4-methylphenyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(4-methylphenyl)propanoic acid and hydrochloric acid.

Common reagents and conditions used in these reactions include bases (e.g., pyridine) for nucleophilic substitution and anhydrous conditions for reduction reactions.

Comparison with Similar Compounds

3-(4-Methylphenyl)propanoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of the resulting products.

Similar Compounds

  • Benzoyl chloride (C7H5ClO)
  • Acetyl chloride (C2H3ClO)
  • 3-(4-Methylphenyl)propanoic acid (C10H12O2)

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the acyl group.

Properties

IUPAC Name

3-(4-methylphenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVXYKNXDTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of oxalyl chloride (5 ml) in dichloromethane (5 ml) was added dropwise to a solution of 3-(4-methylphenyl)propionic acid (1.5 g) in dichloromethane (20 ml). The mixture was stirred at 20° C. for 16 hours and then evaporated to give 3-(4-methylphenyl)propionyl chloride as an oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Methylphenyl)propanoic acid (0.055 moles, 9 g) is dissolved in thionyl chloride (1.008 moles, 120 g). The mixture is stirred for 30' at r.t., then refluxed for 1 h 30', evaporated under vacuum to an oil and taken up with toluene and hexane, each time evaporating to dryness. Yield: 12.4 g
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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